molecular formula C17H20N2OS B2897830 2-amino-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 419546-90-0

2-amino-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2897830
CAS No.: 419546-90-0
M. Wt: 300.42
InChI Key: CTHCBCDUOPNUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 2-Amino-6-Methyl-N-(2-Methylphenyl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide Research

Position Within Benzothiophene Pharmacology Research

Benzothiophene derivatives occupy a critical niche in medicinal chemistry due to their structural versatility and broad-spectrum bioactivity. The subject compound distinguishes itself through its N-(2-methylphenyl) carboxamide substituent , which introduces steric and electronic modifications to the core benzothiophene framework. These alterations enhance receptor binding specificity compared to simpler analogs like 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Table 1: Structural Comparison of Benzothiophene Derivatives

Compound Name Core Structure Key Substituents Primary Pharmacological Targets
Subject Compound Tetrahydrobenzothiophene 6-Methyl, N-(2-methylphenyl) Kinases, Cytokine Receptors
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Tetrahydrobenzothiophene None Cytostatic Agents
MK-5286 (5-LO Inhibitor) Benzothiophene-2-carboxamide Trifluoromethyl, Triazole 5-Lipoxygenase

The N-aryl substitution in the subject compound enables π-π stacking interactions with hydrophobic enzyme pockets, a feature exploited in kinase inhibitor design. Its tetrahydrobenzothiophene core also confers conformational rigidity, potentially reducing off-target effects compared to planar aromatic systems.

Academic Interest and Research Evolution

Initial interest in this compound arose from structure-activity relationship (SAR) studies of cytostatic benzothiophenes documented in the early 2000s. The incorporation of the 2-methylphenyl group marked a strategic shift toward improving metabolic stability and blood-brain barrier permeability, as evidenced by comparative pharmacokinetic models.

Key milestones in its research trajectory include:

  • 2010s : Identification of the carboxamide moiety as a hydrogen-bond donor/acceptor in kinase binding sites.
  • 2020s : Computational studies predicting anti-inflammatory activity via cyclooxygenase-2 (COX-2) inhibition.
  • 2023–2024 : Synthesis of fluorinated analogs to enhance bioavailability, as reported in the Journal of Medicinal Chemistry.

Recent work emphasizes its dual functionality as both a scaffold for fragment-based drug design and a standalone therapeutic candidate. For example, molecular docking simulations suggest strong affinity for EGFR kinase domains (ΔG = -9.8 kcal/mol), comparable to third-generation tyrosine kinase inhibitors.

Theoretical Framework for Pharmacological Investigation

The compound’s pharmacological potential is grounded in three interrelated theoretical models:

Molecular Topology Theory

Quantitative structure-activity relationship (QSAR) analyses classify the molecule as a Type III kinase inhibitor , binding to allosteric sites rather than ATP pockets. This is attributed to the tetrahydrobenzothiophene core’s ability to induce conformational changes in target proteins.

Bioisosteric Replacement Principles

The 2-methylphenyl group serves as a bioisostere for indole rings, mimicking tryptophan residues in protein-ligand interactions. This substitution preserves binding affinity while improving synthetic accessibility compared to heterocyclic analogs.

Pharmacophore Modeling

Three critical pharmacophoric features have been identified:

  • Hydrophobic region : Methyl groups at C6 and the phenyl ring.
  • Hydrogen-bond acceptor : Carboxamide oxygen.
  • Aromatic centroid : Benzothiophene π-system.

These elements align with the "three-point attachment" model for selective enzyme inhibition, explaining the compound’s nanomolar-level activity in preliminary kinase assays.

Equation 1: Binding Affinity Prediction The predicted binding energy (ΔG) can be modeled as: $$ \Delta G = \alpha \cdot \log P + \beta \cdot \text{H-bond count} + \gamma \cdot \text{PSA} + \delta $$ Where $$\alpha, \beta, \gamma$$ are coefficients derived from regression analysis of benzothiophene derivatives.

Properties

IUPAC Name

2-amino-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-10-7-8-12-14(9-10)21-16(18)15(12)17(20)19-13-6-4-3-5-11(13)2/h3-6,10H,7-9,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHCBCDUOPNUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 419546-90-0) is a heterocyclic compound belonging to the thiophene family. This compound has garnered interest in pharmaceutical research due to its potential biological activities, including anti-inflammatory, antioxidant, and cytostatic effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C17H20N2OS
  • Molecular Weight : 300.43 g/mol
  • MDL Number : MFCD01176997
  • Hazard Classification : Irritant .

The primary mechanism of action for this compound involves the activation of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. This activation disrupts the interaction between NRF2 and Kelch-like ECH-associated protein 1 (KEAP1), leading to the upregulation of various antioxidant genes such as NQO1 and HO-1. This process plays a crucial role in cellular defense against oxidative stress and inflammation .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties by enhancing the expression of genes involved in the antioxidant response. This activity helps mitigate oxidative stress in various cell types, contributing to cellular protection.

Anti-inflammatory Effects

Research indicates that this compound reduces levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and inflammatory mediators (PGE2, COX-2). The anti-inflammatory effects are attributed to its ability to modulate signaling pathways associated with inflammation .

Cytostatic Activity

Studies involving azomethine derivatives of similar compounds suggest that this compound exhibits cytostatic properties. These properties are linked to its potential use in cancer therapy by inhibiting cell proliferation .

Research Findings and Case Studies

StudyFindings
Oxidative Stress Study Demonstrated that the compound significantly reduces oxidative stress markers in vitro by activating NRF2 .
Inflammation Model In a mouse model of inflammation, treatment with this compound led to decreased levels of inflammatory cytokines .
Cytotoxicity Assay Exhibited cytotoxic effects against cancer cell lines in vitro, indicating potential for anticancer applications .

Pharmacokinetics

The pharmacokinetic profile of the compound shows good metabolic stability across various species including humans and rodents. It is primarily metabolized in the liver via cytochrome P450 enzymes. The compound's transport and distribution within tissues are facilitated by specific transporters .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the benzothiophene core, the amide nitrogen, or the amino group. Key examples include:

Compound Name Substituents (Position) Biological Activity Key Reference
Target Compound 6-methyl, N-(2-methylphenyl) Under investigation
2-Amino-6-tert-butyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 6-tert-butyl, N-(2-methylphenyl) Dopamine D1 receptor modulation
2-[(E)-(4-Hydroxy-3-methoxybenzylidene)amino]-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-azomethine (Schiff base), N-(2-methylphenyl) Antifungal, antibacterial
2-Amino-N-(3-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 6-methyl, N-(3-methoxyphenyl) Research standard
2-Amino-6-ethyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 6-ethyl, N-(2-methylphenyl) Intermediate in drug synthesis
  • Impact of Substituents: 6-Position: Methyl (target) vs. Tert-butyl derivatives show dopamine D1 receptor activity . N-Substituents: 2-Methylphenyl (target) vs. 3-methoxyphenyl () modifies electron density and lipophilicity, influencing solubility and membrane permeability. Amino Group Modifications: Schiff base derivatives (e.g., ) introduce planar conjugated systems, enhancing antimicrobial activity but reducing metabolic stability .

Crystallographic and Conformational Analysis

  • Target Compound : Likely exhibits intramolecular N–H···N hydrogen bonding (as seen in ), restricting conformational flexibility .
  • Disorder in Crystal Structures : Derivatives with bulky substituents (e.g., tert-butyl) display crystallographic disorder, complicating structural determination .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions under anhydrous conditions (e.g., dry CH2Cl2, nitrogen atmosphere) with acylating agents like succinic anhydride or maleic anhydride. Reflux conditions (e.g., 12–24 hours) and purification via reverse-phase HPLC (gradient: 30% → 100% methanol/water) are critical .
  • Optimization : Adjust stoichiometry (1.2 equivalents of anhydride), solvent polarity, and temperature. Use Design of Experiments (DoE) to statistically optimize variables like reaction time and catalyst loading .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • Techniques :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on substituent effects (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
  • IR : Identify carbonyl (C=O, ~1700 cm<sup>-1</sup>) and NH (~3300 cm<sup>-1</sup>) stretches .
  • HRMS/LC-MS : Confirm molecular weight and purity (e.g., [M+H]<sup>+</sup> ions) .
    • Data Interpretation : Cross-reference with analogous compounds (e.g., tetrahydrobenzothiophene derivatives) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can computational chemistry tools enhance the synthesis and functionalization of this benzothiophene derivative?

  • Approach : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Combine with machine learning to analyze experimental datasets and prioritize reaction conditions .
  • Case Study : ICReDD’s workflow reduced reaction development time by 40% via computational-informational-experimental feedback loops .

Q. What strategies resolve contradictions in bioactivity data across studies involving structurally similar analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., tert-butyl vs. phenyl groups on antibacterial activity) .
  • Assay Validation : Standardize protocols (e.g., MIC testing for antimicrobial activity) to minimize inter-lab variability.
    • Example : Analog Compound 23 (6-phenyl substitution) showed 2× higher antibacterial activity than Compound 2 (6-tert-butyl), attributed to enhanced lipophilicity .

Q. How do crystal packing interactions influence the solid-state stability of this compound?

  • Analysis : X-ray crystallography reveals intermolecular N–H⋯N hydrogen bonds forming R2<sup>2</sup>(12) motifs, stabilizing the crystal lattice. Disorder in cyclohexene rings (e.g., 81:19 occupancy ratio) impacts thermodynamic stability .
  • Implications : Stabilize metastable polymorphs by modifying crystallization solvents (e.g., dichloromethane vs. methanol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.